molecular formula C7H16ClNO2 B6609784 (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride CAS No. 2866254-38-6

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride

Cat. No. B6609784
CAS RN: 2866254-38-6
M. Wt: 181.66 g/mol
InChI Key: XECJIATUVKSPRY-GEMLJDPKSA-N
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Description

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride, also known as (+)-3-hydroxy-5-methylpyrrolidine hydrochloride, is a chiral pyrrolidine derivative that can be used as a starting material for the synthesis of a variety of compounds. It is a white crystalline powder with a melting point of 114-115°C and a molecular weight of 176.6 g/mol. It is a useful intermediate for the preparation of various pharmaceuticals, such as anti-inflammatory agents and anticonvulsants.

Scientific Research Applications

(+)-3-hydroxy-5-methylpyrrolidine hydrochloride has been extensively used in scientific research for the synthesis of a variety of compounds. It has been used to synthesize anti-inflammatory agents, anticonvulsants, and other pharmaceuticals. It has also been used in the synthesis of chiral compounds for the study of their biological activities. It has also been used in the synthesis of peptides and peptidomimetics for the study of their biological activities.

Mechanism of Action

The mechanism of action of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride is not well understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. Inhibition of cyclooxygenase by (+)-3-hydroxy-5-methylpyrrolidine hydrochloride may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride have not been extensively studied. However, it has been shown to inhibit the enzyme cyclooxygenase, which may lead to reduced inflammation and pain. It has also been shown to have anti-inflammatory and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (+)-3-hydroxy-5-methylpyrrolidine hydrochloride in lab experiments include its high reactivity and its availability in a variety of forms. It is also relatively inexpensive and easy to obtain. The main limitation of using (+)-3-hydroxy-5-methylpyrrolidine hydrochloride in lab experiments is its low solubility in aqueous solutions.

Future Directions

Future research on (+)-3-hydroxy-5-methylpyrrolidine hydrochloride should focus on its biochemical and physiological effects. It would be beneficial to further explore its potential as an anti-inflammatory and anticonvulsant agent. Additionally, further research should be conducted on its mechanism of action and its potential applications in the synthesis of pharmaceuticals. Finally, research should be conducted to determine if (+)-3-hydroxy-5-methylpyrrolidine hydrochloride can be used as an alternative to other chiral compounds in the synthesis of peptides and peptidomimetics.

Synthesis Methods

The synthesis of (+)-3-hydroxy-5-methylpyrrolidine hydrochloride involves the reaction of (+)-3-hydroxy-5-methylpyrrolidine with hydrochloric acid. The reaction is carried out in an inert atmosphere at temperatures between 0°C and 50°C. The reaction is complete in a few hours and yields the desired product in high yields.

properties

IUPAC Name

(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECJIATUVKSPRY-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(CN1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1C[C@@H](CN1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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